
GGTI-2418
Vue d'ensemble
Description
PTX-100 est un composé de première classe connu pour sa capacité à inhiber l'enzyme transférase de géranylgéranyle-1 (GGT-1). Cette inhibition perturbe la voie oncogénique Ras en empêchant l'activation des circuits Rho, Rac et Ral dans les cellules cancéreuses, conduisant à l'apoptose (mort cellulaire). PTX-100 est actuellement en développement clinique et a montré des résultats prometteurs dans le traitement de divers cancers, en particulier les lymphomes à cellules T .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. The synthetic pathways often include:
- Formation of the Piperazine Ring : This step may involve cyclization reactions between appropriate precursors.
- Benzyl Group Attachment : The introduction of the benzyl group can be achieved through nucleophilic substitution or coupling reactions.
- Imidazole Integration : The imidazole moiety is incorporated via methods such as alkylation or condensation reactions.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Antitumor Properties
Research indicates that compounds with similar structural motifs often exhibit significant pharmacological effects, particularly in oncology. The presence of the imidazole ring is noteworthy as it is associated with enzyme inhibition and receptor binding. Studies have shown that this compound can inhibit specific enzymes or receptors involved in cancer progression, making it a candidate for further pharmacological evaluation in anticancer therapies.
Neurological Applications
Beyond oncology, this compound's piperazine structure suggests potential applications in neurology. Piperazine derivatives have been studied for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression.
Comparative Analysis with Related Compounds
To better understand the unique properties of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid, a comparison with structurally similar compounds can provide insights into its relative efficacy and biological activity.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzylpiperazine | Simple piperazine structure | Psychoactive effects |
Piperazinone derivatives | Contains ketone functionality | Anti-cancer properties |
Leucine derivatives | Amino acid backbone | Nutritional and metabolic roles |
This table highlights how the complex structure of (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid may confer enhanced biological activity compared to simpler analogs.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various human tumor cell lines. For instance, it exhibited a mean growth inhibition rate of approximately 12.53% across tested cancer cell lines when evaluated under National Cancer Institute protocols .
Drug-Like Properties Assessment
Using computational tools like SwissADME, researchers have assessed the drug-like properties of this compound, confirming its favorable pharmacokinetic profile which includes:
- Adequate solubility
- Membrane permeability
- Low toxicity predictions
These attributes suggest that it could be developed into a viable therapeutic agent .
Mécanisme D'action
Pharmacokinetics
In terms of pharmacokinetics, GGTI-2418 has a mean terminal half-life of 1.1 hours . Its oral bioavailability is low in mice . After intravenous administration, the highest concentrations of this compound were found in the liver, kidney, and lung, while the lowest concentrations were found in the brain and fat . This compound also appears to undergo biliary excretion .
Result of Action
The action of this compound results in the downregulation of several pivotal oncogenic and tumor survival pathways . This leads to the induction of apoptosis and the inhibition of tumor growth . In clinical trials, this compound has shown some evidence of disease stability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of resistance-promoting cells in the tumor microenvironment can affect the compound’s action . Additionally, the compound’s rapid elimination from the body may limit its efficacy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PTX-100 implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. Le processus comprend généralement :
Formation de la structure de base : La structure de base de PTX-100 est synthétisée par une série de réactions de condensation et de cyclisation.
Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base par des réactions de substitution, souvent en utilisant des réactifs comme les halogénures et les composés organométalliques.
Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation et la chromatographie pour assurer une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de PTX-100 suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Les principales considérations incluent :
Extensibilité : S'assurer que la voie de synthèse peut être étendue sans perte significative de rendement ou de pureté.
Sécurité : Mettre en œuvre des mesures de sécurité pour manipuler des réactifs et des conditions potentiellement dangereux.
Impact environnemental : Minimiser les déchets et utiliser des solvants et des réactifs respectueux de l'environnement lorsque cela est possible.
Analyse Des Réactions Chimiques
Types de réactions
PTX-100 subit diverses réactions chimiques, notamment :
Oxydation : PTX-100 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein du composé.
Substitution : Les réactions de substitution sont courantes dans la synthèse et la modification de PTX-100, impliquant souvent des halogénures et des nucléophiles.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures d'alkyle, réactifs organométalliques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de PTX-100, chacun avec des activités biologiques et des propriétés potentiellement différentes.
Applications de la recherche scientifique
PTX-100 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes réactionnels.
Biologie : Investigated pour ses effets sur les voies de signalisation cellulaire et l'apoptose.
Médecine : En essais cliniques pour le traitement des cancers, en particulier des lymphomes à cellules T.
Industrie : Applications potentielles dans le développement de thérapies anticancéreuses ciblées et d'approches de médecine personnalisée.
Mécanisme d'action
PTX-100 exerce ses effets en inhibant l'enzyme transférase de géranylgéranyle-1 (GGT-1). Cette inhibition empêche la modification post-traductionnelle des protéines impliquées dans la voie de signalisation Ras, telles que Rho, Rac et Ral. En perturbant ces voies, PTX-100 induit l'apoptose dans les cellules cancéreuses, inhibant ainsi la croissance tumorale .
Comparaison Avec Des Composés Similaires
PTX-100 est unique dans son inhibition spécifique de GGT-1. Des composés similaires incluent :
Inhibiteurs de la farnésyltransférase : Ces composés inhibent une enzyme apparentée, la farnésyltransférase, mais ne ciblent pas GGT-1.
Inhibiteurs de la Rho kinase : Ces composés inhibent la Rho kinase, un effecteur en aval de la voie Ras, mais n'inhibent pas directement GGT-1.
L'unicité de PTX-100 réside dans sa capacité à cibler spécifiquement GGT-1, ce qui en fait un outil précieux dans la recherche et la thérapie du cancer .
Activité Biologique
The compound (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid , also referred to as GGTI-2418, is a novel organic molecule with significant potential in medicinal chemistry. This compound exhibits a complex structure that includes a piperazine ring and an imidazole moiety, which are crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
This compound functions primarily as a competitive inhibitor of geranylgeranyl transferase I (GGTase I) . This enzyme is responsible for attaching geranylgeranyl pyrophosphate to proteins, a modification essential for the functionality of various proteins involved in cancer cell proliferation and survival, particularly those within the RAS family. By inhibiting GGTase I, this compound disrupts the geranylgeranylation of RAS proteins, leading to their dysfunction and subsequent apoptosis in cancer cells .
Biological Activity and Pharmacological Profiles
The biological activity of this compound has been evaluated through various studies highlighting its potential in cancer therapy. Key findings include:
- Inhibition of Cancer Cell Growth : this compound has shown efficacy in inducing apoptosis in cancer cell lines by disrupting RAS signaling pathways. This effect was observed in both in vitro and in vivo models, demonstrating its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : The presence of the imidazole ring is particularly significant as it is associated with interactions in biological systems, influencing enzyme inhibition and receptor binding. Computational methods have been employed to predict the pharmacological effects based on structural motifs similar to those found in this compound .
- Comparative Biological Activity : A comparison with other compounds sharing structural features reveals that this compound may possess unique pharmacological profiles due to its specific combination of functional groups. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Lisinopril | Piperazine ring | Antihypertensive |
Ciprofloxacin | Fluoroquinolone | Antibiotic |
Imatinib | Imidazole ring | Anticancer |
This table illustrates how this compound's unique structure may enhance selectivity towards particular biological targets compared to other compounds.
Case Studies and Research Findings
Several studies have explored the therapeutic applications of this compound:
- Cancer Models : In preclinical models, this compound demonstrated a significant reduction in tumor growth rates when administered to mice with xenograft tumors derived from human cancer cells. The compound effectively inhibited tumor progression by targeting RAS signaling pathways .
- Metabolic Pathways : Although the specific metabolic pathways of this compound remain to be fully elucidated, initial studies suggest it undergoes typical small molecule metabolic processes involving hydrolysis and enzymatic reactions. Understanding these pathways is crucial for optimizing its pharmacokinetic properties.
- Potential for Combination Therapies : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer types, particularly those driven by RAS mutations. This combination approach is currently under investigation in several clinical trials .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLCNDRDBCLVOC-ICSRJNTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80198212 | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501010-06-6 | |
Record name | GGTI-2418 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501010066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GGTI-2418 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80198212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GGTI-2418 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M67G28K74K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.